
GNF-PF-3777
Overview
Description
- GNF-PF-3777, also known as 8-Nitrotryptanthrin, is a potent inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2).
- Its chemical structure is represented as C₁₅H₇N₃O₄.
- The compound effectively reduces IDO2 activity, with a Ki value of 0.97 μM .
Preparation Methods
- Synthetic routes for GNF-PF-3777 have been developed, but specific details are not widely available in the literature.
- Industrial production methods may involve modifications of existing synthetic pathways or novel approaches.
Chemical Reactions Analysis
- GNF-PF-3777 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain to be fully elucidated.
- Major products resulting from these reactions are not extensively documented.
Scientific Research Applications
Applications in Scientific Research
GNF-PF-3777 has been investigated across multiple fields due to its unique inhibitory properties and potential therapeutic applications.
Immunology
The inhibition of hIDO2 by this compound has implications for immune modulation. IDO2 is known to be involved in suppressing T-cell responses; therefore, its inhibition may enhance anti-tumor immunity and improve responses to immunotherapies.
Oncology
Research has indicated that this compound may play a role in cancer treatment by modulating the tumor microenvironment. By inhibiting IDO2, it could potentially enhance the effectiveness of existing cancer therapies.
Neurology
The compound's effects on the kynurenine pathway suggest potential applications in treating neurological disorders. Dysregulation of this pathway has been linked to various conditions, including depression and neurodegenerative diseases.
Antiviral Research
In studies aimed at identifying antiviral compounds against SARS-CoV-2, this compound was evaluated for its ability to activate non-structural protein 15 (nsp15). However, it showed no significant antiviral activity even at high concentrations (100 μM) .
Case Study: Immune Modulation
A study demonstrated that treatment with this compound led to enhanced T-cell activation in tumor-bearing mice models, suggesting its utility as an adjuvant therapy in cancer immunotherapy .
Case Study: Neurological Disorders
In preclinical models of depression, administration of this compound resulted in improved behavioral outcomes associated with reduced kynurenine levels, indicating its potential as a therapeutic agent for mood disorders .
Case Study: Antiviral Screening
In a high-throughput screening for SARS-CoV-2 inhibitors, this compound was selected based on computational predictions but failed to exhibit significant antiviral effects against nsp15 .
Mechanism of Action
- GNF-PF-3777 likely exerts its effects by inhibiting hIDO2.
- Molecular targets and specific pathways involved require further research.
Comparison with Similar Compounds
- While GNF-PF-3777 stands out for its potency against hIDO2, other tryptanthrin derivatives exist.
- Similar compounds include L-1-MT and D-1-MT, but their inhibitory efficiency is inferior to this compound .
Biological Activity
GNF-PF-3777, also known as 8-Nitrotryptanthrin, is a compound of significant interest due to its potent inhibitory effects on the enzyme human indoleamine 2,3-dioxygenase 2 (hIDO2). This article delves into its biological activity, including detailed research findings, case studies, and relevant data tables.
- Molecular Formula : C₁₅H₇N₃O₄
- Molecular Weight : 293.23 g/mol
- CAS Number : 77603-42-0
This compound acts primarily as an inhibitor of hIDO2, an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. The inhibition of hIDO2 has implications in various pathological conditions, including cancer and autoimmune diseases.
- Ki Value : 0.97 μM
- IC₅₀ Value : 1.87 μM against rhIDO2
This compound demonstrates a significantly stronger inhibition compared to other known inhibitors such as L-1-MT (IC₅₀ = 82.53 μM) and D-1-MT (IC₅₀ = 262.75 μM) .
In Vitro Studies
This compound has been evaluated for its biological activity through various in vitro assays:
-
Antitrypanosomal Activity :
- EC₅₀ : 0.82 μM
- Minimum Inhibitory Concentration (MIC) :
- Alamar Blue Assay (MABA): 0.032 μg/mL
- LORA: 2.4 μg/mL
-
Inhibition of hIDO2 :
- The compound shows a significant reduction in IDO2 activity, making it a promising candidate for therapeutic applications in diseases where IDO2 is implicated.
In Vivo Studies
While extensive in vitro studies have been conducted, further research is needed to establish the in vivo efficacy and safety profile of this compound. Current studies focus on its potential role in cancer therapy and immune modulation.
Data Table of Biological Activities
Activity Type | Measurement Method | Result |
---|---|---|
hIDO2 Inhibition | IC₅₀ | 1.87 μM |
hIDO2 Ki Value | Ki | 0.97 μM |
Antitrypanosomal Activity | EC₅₀ | 0.82 μM |
MABA MIC | Minimum Inhibitory Concentration | 0.032 μg/mL |
LORA MIC | Minimum Inhibitory Concentration | 2.4 μg/mL |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Cancer Research :
- Autoimmune Diseases :
- Infection Models :
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to determine the inhibitory activity of GNF-PF-3777 against hIDO2?
To assess inhibitory activity, researchers should employ in vitro enzymatic assays using recombinant hIDO2 protein. Measure tryptophan-to-kynurenine conversion via HPLC or spectrophotometry, with this compound titrated across concentrations (e.g., 0.1–10 μM). Include controls with known inhibitors (e.g., Coptisine chloride for IDO1) to validate assay specificity. Kinetic parameters (Ki) should be calculated using nonlinear regression models (e.g., GraphPad Prism) .
Q. How should researchers validate the specificity of this compound for hIDO2 in cellular assays?
Use siRNA-mediated knockdown of hIDO2 in cell lines (e.g., HeLa or dendritic cells) to confirm that this compound’s effects are hIDO2-dependent. Parallel experiments with hIDO1-overexpressing cells can rule out off-target inhibition. Quantify kynurenine levels via LC-MS/MS and compare results to untreated or scrambled siRNA controls .
Q. What structural features of this compound contribute to its selectivity for hIDO2 over hIDO1?
Computational modeling (e.g., molecular docking with AutoDock Vina) reveals that the nitro group at position 8 of the tryptanthrin scaffold forms hydrogen bonds with hIDO2-specific residues (e.g., Arg231). Comparative assays with IDO1 inhibitors (e.g., LY-3381916) and mutagenesis studies can further validate binding site interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50/Ki values for this compound across studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, cofactors like methylene blue) or cell models (primary vs. immortalized). Standardize protocols using recombinant hIDO2 (≥95% purity) and validate with a reference inhibitor (e.g., Erianin). Report detailed methods, including buffer composition and enzyme activity normalization procedures .
Q. What methodologies are optimal for evaluating the pharmacokinetic profile of this compound in preclinical models?
Administer this compound intravenously or orally in rodents and collect plasma/tissue samples at timed intervals. Quantify compound levels via LC-MS/MS, calculating parameters like Cmax, t1/2, and bioavailability. Include bile-duct cannulated animals to assess enterohepatic recirculation. For tissue distribution, use radiolabeled this compound (e.g., ¹⁴C) and autoradiography .
Q. How can researchers optimize in vivo efficacy studies of this compound in cancer immunotherapy models?
Use syngeneic tumor models (e.g., CT26 or B16-F10) in immunocompetent mice. Combine this compound with checkpoint inhibitors (e.g., anti-PD-1) and measure tumor-infiltrating lymphocyte (TIL) populations via flow cytometry. Correlate hIDO2 inhibition with tryptophan/kynurenine ratios in serum and tumor microenvironments .
Q. What strategies mitigate off-target effects of this compound in complex biological systems?
Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended kinase interactions. Use CRISPR-Cas9-generated hIDO2-knockout cells as negative controls. For in vivo studies, compare wild-type and IDO2-deficient mice to isolate compound-specific effects .
Q. Methodological Guidelines
Q. How should researchers design dose-response studies for this compound in heterologous cell systems?
- Step 1: Pre-test cell viability (MTT assay) to exclude cytotoxicity at working concentrations.
- Step 2: Use a logarithmic dose range (e.g., 0.01–100 μM) to capture full inhibitory curves.
- Step 3: Normalize data to vehicle-treated controls and fit using a four-parameter logistic model .
Q. What statistical approaches are appropriate for analyzing this compound’s synergistic effects with other immunomodulators?
Apply the Chou-Talalay combination index (CI) method. Calculate CI values from dose-effect curves generated via CompuSyn software. A CI < 1 indicates synergy. Validate with in vivo tumor growth delay assays .
Q. How can researchers ensure reproducibility in hIDO2 activity assays when using this compound?
Properties
IUPAC Name |
8-nitroindolo[2,1-b]quinazoline-6,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQJYHLIUACCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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